2-Amino-1-methylbenzimidazole

説明

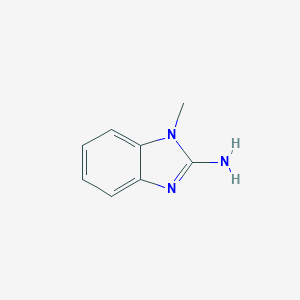

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-methylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFZKQJLNGNJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167330 | |

| Record name | 1H-Benzimidazol-2-amine, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622-57-7 | |

| Record name | 1-Methyl-1H-benzimidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1622-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazol-2-amine, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001622577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazol-2-amine, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Approaches

Direct synthesis methods focus on the formation of the 2-Amino-1-methylbenzimidazole ring system in a single key cyclization step.

The most common and direct route to this compound involves the cyclization of N-methyl-o-phenylenediamine (1-methyl-1,2-diaminobenzene). This precursor contains the necessary benzene (B151609) ring and the two nitrogen atoms positioned for the formation of the imidazole (B134444) ring. The reaction requires a reagent that can provide the C2 carbon atom and the exocyclic amino group.

Heating N-(o-aminophenyl) ureas, such as 1-(o-aminophenyl)-3-benzylurea, in the presence of an acid catalyst like p-toluenesulfonic acid can lead to cyclization, forming 2-aminobenzimidazole (B67599) derivatives. longdom.org Similarly, heating N-(N-Phenacylamino)phenyl urea (B33335) with phosphorus oxychloride results in the formation of 1-phenacyl-2-aminobenzimidazole. longdom.org These general principles are applicable to the synthesis of the 1-methyl derivative from the corresponding substituted urea.

A widely utilized method for the synthesis of 2-aminobenzimidazoles is the reaction of an o-phenylenediamine (B120857) derivative with cyanamide (B42294) or a cyanogen (B1215507) halide, such as cyanogen bromide (BrCN). instras.comresearchgate.net This approach, often referred to as the Pierron process, is efficient for industrial-scale production. longdom.orgcore.ac.ukresearchgate.net

In a typical laboratory preparation for this compound, a solution of cyanogen bromide in a suitable solvent is added dropwise to a solution of N-methyl-o-phenylenediamine. nih.gov The reaction mixture is heated under reflux, and subsequent basification with a base like ammonium (B1175870) hydroxide (B78521) precipitates the product. nih.gov This method has been reported to produce this compound in good yields. nih.gov The reaction between hydrochloride salts of o-phenylenediamine and cyanamide is also a known, though sometimes low-yielding, route to 2-aminobenzimidazoles. longdom.orgresearchgate.net

Table 1: Synthesis of this compound via Cyanogen Bromide

| Precursor | Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| N-methyl-o-phenylenediamine | Cyanogen Bromide (BrCN) | Water/Acetonitrile (B52724) | Reflux, 2h, then pH adjustment to 9 with NH₄OH | 77% | nih.gov |

Derivatization Strategies of the this compound Core

The this compound molecule possesses multiple reactive sites, including the exocyclic primary amino group and the un-substituted ring nitrogen (N3), making it a valuable scaffold for synthesizing a variety of more complex molecules. researchgate.net

The nitrogen atoms in this compound can undergo both alkylation and acylation. core.ac.ukresearchgate.net The reaction's regioselectivity often depends on the nature of the electrophile and the reaction conditions. thieme-connect.de Soft acylating agents like acid chlorides tend to acylate the exocyclic amino group, whereas hard reagents may target the ring nitrogen. thieme-connect.de

N-acylation is a common transformation. For instance, the reaction of this compound with various benzoyl chlorides in the presence of a base like triethylamine (B128534) in a dry solvent such as toluene (B28343) yields the corresponding N-benzoyl derivatives. nih.gov One study reported that benzoylation with benzoyl chloride in acetone (B3395972) initially forms a benzimidazolium chloride salt, which upon heating with a base, rearranges to the thermodynamically more stable 2-benzoylamino-1-methylbenzimidazole. core.ac.ukresearchgate.net

Table 2: N-Acylation of this compound

| Reagent | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzoyl chloride | Triethylamine | Toluene | N-(1-methyl-1H-benzo[d]imidazol-2-yl)benzamide | 84% | nih.gov |

| 3,4,5-Trimethoxybenzoyl chloride | Triethylamine | Toluene | N-(1-methyl-1H-benzo[d]imidazol-2-yl)-3,4,5-trimethoxybenzamide | 77% | nih.gov |

Alkylation with reagents like methyl iodide has also been studied. mdpi.com The reaction of 2-aminobenzimidazoles with alkyl halides possessing another reactive site can lead to a series of fused benzimidazole (B57391) heterocycles. core.ac.uk

The reaction of 2-aminobenzimidazole derivatives with α,β-unsaturated acid chlorides or esters is a key method for building fused heterocyclic systems. core.ac.uk The nucleophilic exocyclic amino group or the ring nitrogen can attack the carbonyl carbon or participate in a Michael addition to the double bond. The specific outcome depends on the reactants and conditions. For 2-amino-1-methylbenzimidazoles, reaction with α,β-unsaturated acid chlorides has been shown to lead to cyclized products. core.ac.ukresearchgate.net

A significant application of the reactivity of this compound is in the synthesis of fused polycyclic systems. The reaction with bifunctional reagents like β-ketoesters or derivatives of malonic acid leads to the formation of a new pyrimidine (B1678525) ring fused to the benzimidazole core. nih.govresearchgate.net

Specifically, the reaction of 2-aminobenzimidazoles with α,β-unsaturated acid chlorides or esters can yield 2-oxo-3,4-dihydro-2H,10H-pyrimido[1,2-a]benzimidazoles. core.ac.uksemanticscholar.org It has been demonstrated that cyclization of intermediates obtained from the reaction of 2-amino-1-methylbenzimidazoles with α,β-unsaturated acid chlorides can be achieved by refluxing in ethanol (B145695). core.ac.ukresearchgate.net Furthermore, this compound is a known precursor for preparing 2- or 3-carboxy-4H-pyrimido[2,1-b]-benzazol-4-ones. sigmaaldrich.com A general procedure has been developed to synthesize 4-oxopyrimido[2,1-b]benzazole-2-carboxylates by reacting this compound with dimethyl 2-aminofumarate. researchgate.net

Adduct Formation with Isothiocyanates

The reaction between this compound and isothiocyanates results in the formation of unsymmetrical thioureas, which are of significant interest as modern catalysts and valuable building blocks in organic synthesis. pg.edu.pl Specifically, adducts have been successfully synthesized using natural isothiocyanates such as allyl, phenethyl, and benzyl (B1604629) isothiocyanates. pg.edu.plchemicalbook.comsigmaaldrich.comsigmaaldrich.com

The synthesis involves the reaction of this compound with the respective isothiocyanate. pg.edu.pl After optimizing the reaction conditions, the target 2-benzimidazolylthioureas are obtained in reasonable yields. pg.edu.pl For instance, the reaction with allyl isothiocyanate, benzyl isothiocyanate, and phenethyl isothiocyanate yields N-(1-methylbenzimidazolyl)-N'-allylthiourea, N-(1-methylbenzimidazolyl)-N'-benzylthiourea, and N-(1-methylbenzimidazolyl)-N'-phenethylthiourea, respectively. pg.edu.pl Spectroscopic and X-ray methods have been used to characterize the detailed molecular and crystal structures of these adducts. pg.edu.pl Interestingly, spectral analysis has shown that these particular thiourea (B124793) derivatives can exist in three tautomeric forms in solution. pg.edu.pl

Table 1: Adduct Formation of this compound with Isothiocyanates

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Allyl isothiocyanate | N-(1-methylbenzimidazolyl)-N'-allylthiourea |

| This compound | Benzyl isothiocyanate | N-(1-methylbenzimidazolyl)-N'-benzylthiourea |

| This compound | Phenethyl isothiocyanate | N-(1-methylbenzimidazolyl)-N'-phenethylthiourea |

Nitration Reactions of the Benzimidazole Ring

The nitration of the benzimidazole ring in this compound is an important electrophilic substitution reaction for creating nitro-substituted derivatives. core.ac.ukresearchgate.netlongdom.org The reaction conditions significantly influence the degree of nitration.

The nitration of this compound proceeds smoothly at a low temperature of -5°C using one mole of potassium nitrate (B79036) in concentrated sulfuric acid. researchgate.netlongdom.org This reaction yields a mixture of the 5-nitro and 6-nitro derivatives, with the products forming in a 5:4 ratio. researchgate.netlongdom.org

To achieve a higher degree of nitration, the reaction can be performed under the same conditions but with two moles of potassium nitrate. researchgate.netlongdom.org This adjustment leads to the formation of 5,6-dinitro-2-amino-1-methylbenzimidazole. core.ac.ukresearchgate.netlongdom.org This demonstrates that the positions most susceptible to electrophilic attack on the benzene ring portion of the molecule are positions 5 and 6. researchgate.net

Table 2: Nitration Products of this compound

| Reagent | Molar Ratio (KNO₃) | Temperature | Product(s) |

|---|---|---|---|

| Potassium nitrate / Conc. H₂SO₄ | 1 | -5°C | 5-Nitro-2-amino-1-methylbenzimidazole and 6-Nitro-2-amino-1-methylbenzimidazole (5:4 ratio) |

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions

The presence of both an exocyclic amino group and a heterocyclic nitrogen atom makes 2-amino-1-methylbenzimidazole (AMBI) a versatile nucleophile. Its reactivity in nucleophilic substitution reactions has been a subject of detailed kinetic and theoretical investigations.

Menshutkin Reaction with Alkyl Halides: Kinetic and Quantum Mechanical Investigations

The quaternization of this compound with alkyl halides, a classic Menshutkin reaction, has been studied to understand the intrinsic reactivity of the molecule. A notable investigation focused on the reaction with iodomethane (B122720), which was examined using both experimental and theoretical methods in the gas phase and in acetonitrile (B52724). nih.govnih.gov

Experimental kinetic data for the reaction with iodomethane in acetonitrile were obtained by monitoring the conductivity of the solution over a temperature range of 293–323 K. nih.gov This allowed for the determination of accurate second-order rate constants and the subsequent calculation of thermodynamic activation parameters. nih.gov

Quantum mechanical calculations, employing density functional theory (DFT) at the B3LYP level, have provided deep insights into the reaction mechanism. nih.govnih.gov These theoretical studies modeled the potential energy surfaces for the reaction in both the gas phase and in acetonitrile, the latter using the polarized continuum model (PCM). nih.gov The calculations helped to identify and characterize the stationary points on the reaction coordinate, including the reactants, transition state, and products. nih.gov The Gibbs energy profiles calculated for the reaction in both the gas phase and acetonitrile show the energetic pathway of the SN2 reaction. nih.gov Furthermore, Atoms in Molecules (AIM) analysis has been used to identify and characterize intermolecular hydrogen bonds between the reactants and products, which play a role in the reaction mechanism. nih.gov

While the reaction with iodomethane is well-documented nih.govnih.govsigmaaldrich.com, studies with other alkyl halides, such as ethyl iodide, have also been considered in broader computational models predicting SN2 reaction kinetics. chemrxiv.org These predictive models aim to understand the influence of the nucleophile, substrate, and solvent on reaction rates. chemrxiv.orgchemrxiv.org

Table 1: Investigated Menshutkin Reaction of this compound

| Reactant | Alkyl Halide | Solvent | Investigation Type |

|---|---|---|---|

| This compound | Iodomethane | Gas Phase, Acetonitrile | Kinetic and Quantum Mechanical nih.govnih.gov |

Solvent Effects on Reaction Pathways and Activation Thermodynamics

The solvent plays a critical role in the Menshutkin reaction, influencing both the reaction rate and the thermodynamic parameters of activation. The study of this compound's reaction with iodomethane has revealed what is described as an "unusual solvent effect". nih.gov This effect is attributed to the combination of a structurally complex nucleophile and a dipolar aprotic, protophobic solvent like acetonitrile. nih.gov

The influence of different solvent types, such as polar protic and polar aprotic, on the reaction rates of neutral nucleophiles like this compound has been a subject of broader computational analyses. chemrxiv.org Generally, for neutral nucleophiles, polar solvents are predicted to increase the reaction rate, though specific interactions can lead to exceptions. chemrxiv.org

Reactions with Carbonyl Compounds

This compound has been identified as an effective scavenger of reactive carbonyl species, a property of interest for mitigating the effects of these compounds in various systems. nih.govacs.org

Carbonyl-Scavenging Mechanisms and Reactivity with Alkenals and Dienals

The carbonyl-scavenging ability of this compound (AMBI) has been investigated with a range of α,β-unsaturated aldehydes and ketones. nih.govacs.org It has been shown to react with 2-alkenals, 2,4-alkadienals, 4-oxo-2-alkenals, 4,5-epoxy-2-alkenals, and 4-hydroxy-2-nonenal. nih.govacs.org The reaction leads to the formation of new adducts and a corresponding decrease in the concentration of both the carbonyl compound and AMBI. nih.govacs.org This reactivity suggests a potential application for AMBI in controlling the levels of reactive carbonyls. nih.govacs.org

Formation and Characterization of Fluorescent Adducts

A key feature of the reaction between this compound and various alkenals and dienals is the production of fluorescent adducts. nih.govacs.org The structure of the adduct formed from the reaction of AMBI with 2-pentenal has been successfully isolated and characterized. nih.govacs.org Using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry, the product was identified as 2,10-dihydro-2-ethyl-10-methylpyrimido[1,2-a]benzimidazole. nih.govacs.org This structural elucidation confirms that the reaction involves both the exocyclic amino group and the N1-nitrogen of the imidazole (B134444) ring, leading to the formation of a new heterocyclic ring system.

Table 2: Reactivity of this compound with Carbonyl Compounds

| Carbonyl Compound Type | Reactivity with AMBI | Product Characteristics |

|---|---|---|

| 2-Alkenals | Yes | Fluorescent Adducts nih.govacs.org |

| 2,4-Alkadienals | Yes | Fluorescent Adducts nih.govacs.org |

| 4-Oxo-2-alkenals | Yes | Fluorescent Adducts nih.govacs.org |

| 4,5-Epoxy-2-alkenals | Yes | Fluorescent Adducts nih.govacs.org |

Transition Metal-Catalyzed Transformations

The nucleophilic centers of this compound make it a suitable substrate for transition metal-catalyzed cross-coupling reactions. The development of chemoselective methods for the arylation of 2-aminobenzimidazoles is of significant interest due to the presence of multiple reactive nitrogen sites.

Research has demonstrated that the N-arylation of 2-aminobenzimidazoles can be selectively controlled through the choice of catalyst. nih.gov A palladium-catalyzed method has been developed for the selective N-arylation of the exocyclic amino group. nih.gov In contrast, a copper-catalyzed procedure achieves selective N-arylation at the azole nitrogen. nih.gov

These complementary catalytic systems allow for the protecting-group-free, stepwise synthesis of di-arylated aminobenzimidazoles, providing a versatile route to complex molecules. nih.gov For instance, the palladium-catalyzed coupling of 2-aminobenzimidazole (B67599) with bromobenzene (B47551) using a biaryl phosphine (B1218219) ligand (e.g., L1) and a base like K₃PO₄ yields 2-anilinobenzimidazole selectively. nih.gov Conversely, copper-catalyzed reactions with aryl iodides can selectively target the N1-position of the benzimidazole (B57391) ring. nih.gov The ability to direct the arylation to either nitrogen atom provides a powerful tool for the synthesis of diverse substituted benzimidazole derivatives.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Iodomethane |

| Acetonitrile |

| Ethyl iodide |

| Methanol |

| 2-Pentenal |

| 2-Alkenals |

| 2,4-Alkadienals |

| 4-Oxo-2-alkenals |

| 4,5-Epoxy-2-alkenals |

| 4-Hydroxy-2-nonenal |

| 2,10-Dihydro-2-ethyl-10-methylpyrimido[1,2-a]benzimidazole |

| Bromobenzene |

| 2-Anilinobenzimidazole |

| Aryl iodides |

| Palladium |

| Copper |

Chemoselective N-Arylation using Palladium Catalysts

Palladium-based catalytic systems have been effectively employed for the chemoselective N-arylation of the exocyclic amino group of 2-aminobenzimidazoles. nih.govnih.gov Research has demonstrated that by using a specific palladium catalyst and ligand combination, the arylation can be directed exclusively to the C2-amino group, avoiding reaction at the N1 or N3 positions of the benzimidazole ring. nih.gov

In a key study, the combination of a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), with a biaryl phosphine ligand was found to be highly effective. nih.gov Specifically, using the ligand 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (L1 in Table 1) with potassium phosphate (B84403) (K₃PO₄) as the base in a solvent like N,N-dimethylformamide (DMF) resulted in the smooth N-arylation of 2-aminobenzimidazole with bromobenzene, yielding the desired 2-anilinobenzimidazole in 92% yield with no detectable formation of the regioisomeric N1-arylated product or any poly-arylated byproducts. nih.gov

The scope of this palladium-catalyzed method has been shown to be quite broad. It successfully couples various 2-aminobenzimidazoles with both electron-rich and electron-poor aryl halides. nih.gov The reaction conditions are generally mild, and the catalyst loading can be as low as 0.2–0.5 mol%, demonstrating high efficiency. nih.gov This selectivity for the primary amino group highlights the unique reactivity imparted by the palladium catalyst system. nih.govnih.gov

Table 1: Scope of Palladium-Catalyzed Selective N-Arylation of the Amino Group nih.gov Reaction conditions: 2-aminobenzimidazole derivative (1.0 mmol), aryl halide (1.2 mmol), K₃PO₄ (1.4 mmol), Pd₂(dba)₃ (0.001-0.005 mmol), Ligand (0.002-0.01 mmol), in DMF at 100 °C.

Chemoselective N-Arylation using Copper Catalysts

In contrast to palladium catalysis, copper-based catalytic systems promote the selective N-arylation of the endocyclic (azole) nitrogen of 2-aminobenzimidazoles. nih.govnih.gov This complementary reactivity provides a strategic advantage, allowing for the synthesis of the alternative regioisomer from the same starting material. nih.gov

The typical copper-catalyzed system involves a copper(I) source, such as copper(I) iodide (CuI), in the presence of a diamine ligand like N,N'-dimethylethylenediamine (DMEDA). nih.gov Using potassium carbonate (K₂CO₃) as the base in a solvent such as dioxane, this system effectively couples 2-aminobenzimidazoles with aryl iodides at the N1 position. nih.gov For instance, the reaction between 2-aminobenzimidazole and iodobenzene (B50100) under these conditions selectively produces 1-phenyl-2-aminobenzimidazole in high yield. nih.gov

The scope of the copper-catalyzed N1-selective arylation is also extensive. It accommodates a variety of functionalized aryl iodides, including both electron-rich and electron-deficient examples. nih.gov For unsymmetrical substrates like 2-amino-4-methylbenzimidazole, the arylation occurs regioselectively at the less sterically hindered N1-position. nih.gov This method has also been successfully applied to 2-alkylaminobenzimidazoles, yielding the corresponding N1-arylated products in good yields. nih.gov Other studies have explored the use of copper(II) acetate (B1210297) with bases like tetramethylethylenediamine (TMEDA) for the N-arylation of 2-aminobenzimidazole derivatives with aryl boronic acids, further expanding the utility of copper catalysis in this area. mdpi.comresearchgate.net

Table 2: Scope of Copper-Catalyzed Selective N-Arylation of the Azole Nitrogen nih.gov Reaction conditions: 2-aminobenzimidazole derivative (1.0 mmol), aryl iodide (1.2 mmol), K₂CO₃ (2.0 mmol), CuI (0.05 mmol), Ligand (0.10 mmol), in dioxane at 110 °C.

Design of Complementary Catalytic Systems for Selective Functionalization

The development of distinct palladium and copper catalytic systems that exhibit opposite and complementary chemoselectivity represents a significant strategic achievement in synthetic organic chemistry. nih.govnih.gov This "orthogonal" set of conditions allows for the selective functionalization of either the exocyclic amino group or the endocyclic azole nitrogen of 2-aminobenzimidazoles from a common starting material, simply by choosing the appropriate catalyst. nih.govaminer.org

The utility of these complementary systems is best demonstrated in the sequential, two-step synthesis of di-arylated aminoazoles without the need for protecting groups. nih.gov For example, a 2-aminobenzimidazole can first undergo a palladium-catalyzed arylation on the exocyclic amine. The resulting product, a 2-(arylamino)benzimidazole, can then be subjected to a subsequent copper-catalyzed arylation, which selectively functionalizes the N1 position of the benzimidazole ring. nih.gov This sequential process, where the order of the catalytic steps can be reversed, provides a highly efficient and modular route to complex, di-arylated benzimidazole structures that would be challenging to synthesize through other methods. nih.gov

This catalyst-controlled approach, where complete selectivity and complementarity are achieved, is a powerful tool for generating molecular diversity. nih.gov It showcases how the rational design of catalytic systems can overcome inherent substrate reactivity challenges, such as the presence of multiple competing nucleophilic sites, to enable precise and predictable chemical transformations. nih.govmdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Aminobenzimidazole |

| N1-Aryl-2-aminobenzimidazoles |

| 2-Arylaminobenzimidazoles |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl |

| Potassium phosphate (K₃PO₄) |

| N,N-Dimethylformamide (DMF) |

| Bromobenzene |

| 2-Anilinobenzimidazole |

| 4-Bromoanisole |

| 2-(4-Methoxyphenylamino)benzimidazole |

| 4-Bromobenzonitrile |

| 2-(4-Cyanophenylamino)benzimidazole |

| 4-Chlorotoluene |

| N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-4-methylaniline |

| 1-Bromo-4-(trifluoromethyl)benzene |

| N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-4-(trifluoromethyl)aniline |

| 2-Bromotoluene |

| N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-methylaniline |

| Copper(I) iodide (CuI) |

| N,N'-Dimethylethylenediamine (DMEDA) |

| Potassium carbonate (K₂CO₃) |

| Dioxane |

| Iodobenzene |

| 1-Phenyl-2-aminobenzimidazole |

| 4-Iodoanisole |

| 1-(4-Methoxyphenyl)-2-aminobenzimidazole |

| 4-Iodobenzonitrile |

| 1-(4-Cyanophenyl)-2-aminobenzimidazole |

| 2-Amino-4-methylbenzimidazole |

| 4-Methyl-1-phenyl-1H-benzo[d]imidazol-2-amine |

| 2-(Methylamino)benzimidazole |

| N-Methyl-1-phenyl-1H-benzo[d]imidazol-2-amine |

| Copper(II) acetate |

| Tetramethylethylenediamine (TMEDA) |

Advanced Spectroscopic Characterization and Computational Studies

Molecular Structure Elucidation through Experimental Spectroscopy

Experimental spectroscopy offers direct observational data on the molecular vibrations, nuclear magnetic environments, and electronic transitions within the compound.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and characterizing the bonding framework of 2-Amino-1-methylbenzimidazole. Experimental FT-IR and FT-Raman spectra have been recorded over various wavenumber ranges, such as 4000–370 cm⁻¹ for FT-IR and 4000–0 cm⁻¹ for FT-Raman. ahievran.edu.trahievran.edu.tr The vibrational assignments are typically supported by theoretical calculations, which help in attributing specific vibrational modes to the observed spectral bands. researchgate.net

Key vibrational modes for benzimidazole (B57391) derivatives include the N-H stretching of the amino group, C=N stretching, and various ring vibrations. upt.ro For instance, in related benzimidazole structures, bands around 1650 cm⁻¹ are often assigned to the ν(NH₂) and δ(NH₂) vibrations of the amino group, while the ν(C=N) vibration appears near 1550 cm⁻¹. upt.ro The analysis of these spectra confirms the presence of the amine and methyl substituents on the benzimidazole core. fishersci.casigmaaldrich.com Theoretical calculations are often required to accurately assign the complex vibrational modes observed in the experimental spectra. researchgate.net

Table 1: Selected Vibrational Frequencies for this compound and Related Compounds This table is illustrative, based on typical values for aminobenzimidazole derivatives as specific comprehensive experimental and theoretical data for the title compound is distributed across various studies.

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration | Reference |

| ~3400-3300 | NH₂ | Asymmetric & Symmetric Stretching | upt.ro |

| ~3050 | C-H (aromatic) | Stretching | researchgate.net |

| ~2950 | C-H (methyl) | Stretching | researchgate.net |

| ~1650 | NH₂ | Scissoring (bending) | upt.ro |

| ~1550 | C=N | Stretching | upt.ro |

| ~1485 | C=C (aromatic) | Ring Stretching | upt.ro |

| ~740 | C-H (aromatic) | Out-of-plane Bending | upt.ro |

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the specific atomic connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. tandfonline.com Studies have reported detailed ¹H and ¹³C NMR data for this compound, typically using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. tandfonline.comirb.hrnih.gov

In the ¹H NMR spectrum, the protons of the benzene (B151609) ring typically appear as a complex multiplet in the aromatic region (around 6.8-7.2 ppm). tandfonline.comirb.hr The two protons of the primary amine (NH₂) manifest as a broad singlet, and the three protons of the methyl group (CH₃) appear as a sharp singlet at a higher field. tandfonline.comirb.hrnih.gov

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbons of the benzimidazole ring system are observed at distinct chemical shifts, with the C2 carbon bearing the amino group appearing at a characteristic downfield position. tandfonline.comirb.hr The carbon of the N-methyl group is found in the aliphatic region of the spectrum. tandfonline.comirb.hrnih.gov

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data recorded in DMSO-d₆. tandfonline.comirb.hrnih.gov

| Nucleus | Chemical Shift (ppm) | Multiplicity / Description |

| ¹H NMR | ||

| Harom | 7.14–7.09 | m (2H) |

| Harom | 6.94 | td (1H) |

| Harom | 6.89 | td (1H) |

| NH₂ | 6.40 | s (2H) |

| CH₃ | 3.49 | s (3H) |

| ¹³C NMR | ||

| C2 | 150.7 | C-NH₂ |

| C9 | 131.5 | Aromatic C |

| C8 | 129.2 | Aromatic C |

| C5/C6 | 123.9 | Aromatic C |

| C6/C5 | 123.4 | Aromatic C |

| C7 | 111.9 | Aromatic C |

| C4 | 110.6 | Aromatic C |

| CH₃ | 29.6 | N-CH₃ |

Quantum Chemical Calculations

Theoretical calculations, particularly those based on quantum mechanics, provide a deeper understanding of the experimental data and offer predictive insights into the molecule's properties.

Density Functional Theory (DFT) has become a standard computational method for studying benzimidazole derivatives. ahievran.edu.trahievran.edu.trelectrochemsci.org These calculations are used to determine optimized molecular geometry (bond lengths and angles), electronic structure, and theoretical vibrational frequencies. researchgate.netnih.govajrconline.org Functionals such as B3LYP are commonly paired with basis sets like 6-31G or 6-311+G* to perform these calculations. nih.govresearchgate.net

The optimized geometry from DFT calculations provides a theoretical model of the molecule's three-dimensional structure in its lowest energy state. ajrconline.org Furthermore, calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm and refine the assignment of vibrational modes. ahievran.edu.trresearchgate.net DFT is also employed to investigate the electronic properties, such as charge distribution and electrostatic potential, which are crucial for understanding intermolecular interactions. nih.govnih.gov

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajrconline.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity, kinetic stability, and optical properties of a molecule. researchgate.net

Computational Modeling and Simulation in Drug Discovery

In silico methods are indispensable tools in modern drug discovery, enabling the prediction of molecular interactions and dynamic behaviors before costly and time-consuming synthesis and in vitro testing. This compound and its derivatives have been extensively studied using these computational approaches.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr This method is frequently used to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein receptor. chemrevlett.com

Derivatives of this scaffold have been docked into the active sites of several important protein kinases, which are key targets in cancer therapy. chemrevlett.com For instance, in silico studies on 2-methylbenzimidazole (B154957) derivatives have evaluated their anti-proliferative potential by docking them into the epidermal growth factor receptor (EGFR) active site (PDB code: 4HJO). dergipark.org.trresearchgate.net These simulations help identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

Similarly, other research has focused on 2-amidobenzimidazole derivatives as inhibitors of Protein Kinase CK1δ, a target implicated in cancer and neurodegenerative diseases. units.it Docking studies revealed that these compounds act as ATP-competitive inhibitors, and the simulations were crucial in understanding the structure-activity relationships, pointing to specific substitutions that enhance potency. units.it

Table 2: Example Molecular Docking Targets for Benzimidazole Derivatives

| Derivative Class | Protein Target | PDB Code | Key Finding |

| 2-Methylbenzimidazole Derivatives | Epidermal Growth Factor Receptor (EGFR) | 4HJO | Some compounds showed binding energies comparable to the standard drug Erlotinib. dergipark.org.trresearchgate.net |

| 2-(Aminomethyl)benzimidazole Derivatives | Tyrosine Kinases | - | Docking scores were compatible with observed cytotoxic activity against cancer cell lines. chemrevlett.com |

| 2-Amidobenzimidazole Derivatives | Protein Kinase CK1δ | - | Identified key interactions within the ATP-binding cleft, guiding the synthesis of potent inhibitors. units.it |

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes over time.

MD simulations have been employed to study the stability of complexes formed between benzimidazole derivatives and their protein targets. For a 2-methylbenzimidazole derivative docked with EGFR, an MD simulation study revealed good alignment and stability within the receptor. dergipark.org.trresearchgate.net Key metrics from these simulations, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provide quantitative measures of stability. A stable RMSD for the ligand-protein complex over the simulation time suggests a stable binding mode. The RMSF data highlights the flexibility of different parts of the protein, indicating which residues are most affected by the ligand's presence. dergipark.org.trresearchgate.net

In another study on Protein Kinase CK1δ inhibitors, MD simulations were performed to validate the docking poses and analyze the dynamic behavior of the inhibitor-kinase interactions, confirming the stability of the predicted binding modes. units.it These simulations are critical for ensuring that the interactions predicted by docking are maintained in a more physiologically realistic, dynamic environment.

Coordination Chemistry and Metal Complex Formation

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 2-Amino-1-methylbenzimidazole typically involves the reaction of a suitable metal salt with the MAB ligand in an appropriate solvent. The resulting complexes can then be characterized using a range of spectroscopic and analytical techniques to elucidate their structure and composition.

Uranyl Ion Complexes with this compound Ligands

Complex compounds of the uranyl ion (UO₂²⁺) with this compound have been successfully synthesized and studied. journalsnuu.uz For instance, mixed-ligand complexes containing both MAB and other ligands, such as diethyldithiocarbamate (B1195824) (DEDTK) or diisopropyldithiophosphoric acid, have been prepared. journalsnuu.uzresearchcommons.org The synthesis of these complexes is often achieved by reacting a uranyl salt, like uranyl acetate (B1210297), with MAB and the corresponding secondary ligand in a suitable solvent. researchcommons.org The composition and structure of these uranyl complexes have been established through various analytical methods, revealing the coordination of MAB to the uranyl center. journalsnuu.uz In some cases, the coordination environment of the uranium atom in similar complexes has been described as a pentagonal bipyramidal geometry, with the uranyl oxygen atoms occupying the apical positions. researchgate.net

Nickel(II) Complexes Incorporating this compound

A variety of Nickel(II) complexes incorporating the this compound ligand have been synthesized and structurally characterized. scilit.comiucr.org These include mononuclear complexes where the Ni(II) ion is coordinated to MAB and other ligands, such as pivalate (B1233124) or acetylacetonate (B107027). scilit.comiucr.org The synthesis of these complexes typically involves reacting a Nickel(II) salt, like NiCl₂·6H₂O, with MAB in an ethanol (B145695) solution, followed by the addition of the other ligand. iucr.org For example, a heteroligand complex with acetylacetone (B45752) was synthesized by stirring an ethanol solution of NiCl₂·6H₂O and MAB, followed by the dropwise addition of acetylacetone. iucr.org This resulted in the formation of a yellow precipitate which was subsequently filtered, washed, and recrystallized. iucr.org The resulting crystals were suitable for single-crystal X-ray diffraction analysis, which revealed a distorted octahedral geometry around the Ni(II) center. iucr.org

Lanthanide Complexes, including Lanthanum(III) Compounds

The synthesis of lanthanide complexes with this compound has also been explored, leading to the formation of compounds with interesting structural features. rdd.edu.iqiucr.org For instance, a Lanthanum(III) complex has been synthesized by reacting Lanthanum(III) nitrate (B79036) hexahydrate with MAB in an ethanol solution. iucr.orgnih.gov The reaction mixture was stirred at room temperature, followed by heating under reflux. iucr.orgnih.gov Upon cooling, a yellowish single crystalline product was obtained, which was then washed and air-dried. iucr.orgnih.gov X-ray diffraction analysis of the resulting complex, tris(2-amino-1-methylbenzimidazolium) hexakis(nitrato-O,O′)lanthanate(III), revealed a complex salt composed of N-protonated 2-amino-1-methylbenzimidazolium cations and a hexakis(nitrato)lanthanate(III) anion. iucr.org In this complex, the La(III) atom is twelve-coordinate, exhibiting a distorted icosahedral environment. iucr.org Other studies have reported the synthesis of lanthanide(III) complexes with a modified MAB ligand, where an azo group is introduced. These complexes, with the general formula [Ln(MBT)₂]Cl (where MBT is the modified ligand and Ln = La, Ce, Pr, Nd, Sm, Eu, and Gd), were prepared by reacting an ethanolic solution of the ligand with the corresponding lanthanide(III) chloride in a buffered solution. rdd.edu.iqresearchgate.net

Ligand Coordination Modes and Geometries in Complexes

The this compound ligand can coordinate to metal centers in different ways, leading to a variety of coordination geometries. The specific coordination mode is influenced by factors such as the metal ion's size, charge, and electronic configuration, as well as the presence of other ligands in the coordination sphere.

In many of its metal complexes, this compound acts as a monodentate ligand, coordinating to the metal atom through the nitrogen atom of the benzimidazole (B57391) ring. scilit.com This mode of coordination has been observed in complexes with Nickel(II) and Cadmium(II). scilit.comresearchcommons.org For example, in the complex [Cd(Pfb)₂(L)₂] (where L is MAB), the MAB molecule is coordinated to the cadmium atom via the nitrogen atom of the benzimidazole ring. scilit.com Similarly, in a mixed-ligand copper(II) complex with acetylacetone, MAB coordinates monodentately to the copper ion through the heterocyclic nitrogen atom, resulting in a tetragonal-bipyramidal structure. researchcommons.org

In Nickel(II) complexes, such as those with acetylacetonate, the Ni(II) atom often displays an octahedral geometry. iucr.org In one such complex, the coordination sphere of the nickel atom is completed by two bidentate acetylacetonate ligands and a water molecule, in addition to the MAB ligand. iucr.org The MAB ligand and the water molecule occupy the axial positions of the octahedron. iucr.org

In the case of the Lanthanum(III) complex, (C₈H₁₀N₃)₃[La(NO₃)₆], the MAB molecule is protonated and exists as the 2-amino-1-methylbenzimidazolium cation, which interacts with the [La(NO₃)₆]³⁻ anion through hydrogen bonding. iucr.org The Lanthanum(III) ion itself is twelve-coordinate, with the nitrate ions acting as bidentate ligands, resulting in a distorted icosahedral geometry. iucr.org In contrast, in lanthanide complexes with a modified azo-containing MAB ligand, the ligand acts as a tridentate anion, coordinating to the lanthanide ion through the benzimidazole nitrogen, an azo nitrogen, and the oxygen of a hydroxyl group. researchgate.net These complexes were found to have an octahedral structure. researchgate.net

Advanced Analytical Techniques for Complex Characterization

A suite of advanced analytical techniques is employed to thoroughly characterize the synthesized metal complexes of this compound. These methods provide crucial information about the elemental composition, structure, and morphology of the complexes.

Scanning Electron Microscopy with Energy Dispersive X-ray Analysis (SEM-EDX)

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Analysis (EDX) is a powerful tool for the characterization of this compound metal complexes. journalsnuu.uzresearchcommons.orgresearchcommons.org SEM provides high-resolution images of the surface morphology of the synthesized compounds, revealing details about their crystallinity and particle size. cyberleninka.ru EDX analysis complements the SEM imaging by providing elemental composition data. cyberleninka.ru This technique allows for the qualitative and quantitative determination of the elements present in the complex, confirming the incorporation of the metal ion and the ligands in the final product. journalsnuu.uzresearchcommons.org For instance, SEM-EDX has been utilized to study the structure of a mixed-ligand coordination compound of uranyl acetate with MAB and potassium diisopropyldithiophosphate, as well as a heteroligand copper(II) complex containing acetylacetone and MAB. researchcommons.orgresearchcommons.org

Differential Thermal Analysis (DTA) of Complex Compounds

Differential Thermal Analysis (DTA) is a crucial thermoanalytical technique used to investigate the thermal properties of materials, including metal complexes of this compound. By monitoring the temperature difference between a sample and an inert reference as a function of temperature, DTA can identify physical and chemical changes such as melting, crystallization, and decomposition.

Studies have been conducted on the complex compounds formed between the uranyl ion and this compound (MAB). journalsnuu.uz These investigations employed DTA, alongside other analytical methods, to establish the composition and structure of the resulting complexes. journalsnuu.uz The analysis helps in understanding the thermal stability of the coordination compounds and how the coordination of the ligand to the metal center influences its decomposition pathway. journalsnuu.uz

The thermal decomposition of metal complexes often occurs in distinct stages. These can include the loss of lattice or coordinated water molecules, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a residue of the metal oxide. While specific temperature data for this compound complexes is sparsely detailed in the public literature, the DTA curve for a hypothetical complex would typically reveal endothermic peaks corresponding to dehydration and melting, and exothermic peaks associated with the decomposition of the organic moiety.

Table 1: Illustrative DTA Data for a Hypothetical Metal Complex of this compound

| Decomposition Stage | Temperature Range (°C) | DTA Peak Type | Associated Event |

| I | 100 - 180 | Endothermic | Loss of lattice/coordinated water molecules |

| II | 250 - 400 | Exothermic | Decomposition of the organic ligand (MAB) |

| III | > 450 | - | Formation of stable metal oxide residue |

X-ray Crystallography for Solid-State Structure Determination and Void Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been extensively applied to metal complexes of this compound to elucidate their molecular geometry, coordination modes, and supramolecular architecture.

In its complexes, this compound typically acts as a monodentate ligand, coordinating to the metal center through the N3 atom of the imidazole (B134444) ring. primescholars.com This has been observed in a series of compounds with metals such as copper(II), nickel(II), and cadmium(II). primescholars.com The resulting structures can vary significantly; for instance, with pivalate anions, copper forms a binuclear "Chinese lantern" structure, whereas nickel and cadmium form mononuclear complexes. primescholars.com

Detailed crystallographic studies provide insights into the coordination sphere of the metal ion. In the case of Bis(acetylacetonato-κ² O,O′)(2-amino-1-methyl-1H-benzimidazole-κN³)oxidovanadium(IV), the vanadium metal center exhibits a slightly distorted octahedral N1O5 coordination sphere. acs.org Similarly, a nickel(II) complex with acetylacetonate and water as co-ligands also shows an octahedral coordination environment around the metal center. acs.org

Beyond molecular geometry, X-ray diffraction allows for the analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal packing. nih.gov In a self-assembled complex of this compound, 1,10-phenanthroline (B135089), and a tetrafluoroborate (B81430) anion, the crystal structure is stabilized by multiple strong hydrogen bonds. rjeid.com

Furthermore, crystallographic data enables the analysis of voids within the crystal lattice. A study on an organic-inorganic complex salt, tris(2-amino-1-methylbenzimidazolium) hexakis(nitrato-κO,O′)lanthanate(III), involved a packing analysis to evaluate the strength of the crystal packing. nih.govresearchgate.net The analysis revealed the presence of voids occupying 10.7% of the unit cell volume, which indicates a relatively dense packing of the molecules in the crystal. researchgate.net

Table 2: Selected Crystallographic Data for Metal Complexes of this compound

| Complex | Formula | Crystal System | Space Group | Unit Cell Parameters | Cell Volume (ų) | Ref. |

| Vanadium(IV) Complex | [V(C₅H₇O₂)₂O(C₈H₉N₃)] | Monoclinic | P2₁/c | a = 8.2712 Å, b = 15.0472 Å, c = 16.1078 Å, β = 104.2646° | 1942.94 | acs.org |

| Lanthanum(III) Complex | (C₈H₁₀N₃)₃[La(NO₃)₆] | Monoclinic | P2₁/c | a = 14.2124 Å, b = 12.6758 Å, c = 20.3705 Å, β = 102.508° | 3582.4 | nih.govresearchgate.net |

| Phenanthroline Complex | (phen)(1-methyl-2-amino-Bz)(H⁺)(BF₄⁻) | Monoclinic | P2₁/n | a = 7.284 Å, b = 18.529 Å, c = 14.438 Å, β = 97.336° | 1934.3 | rjeid.com |

| Nickel(II) Complex | [Ni(C₅H₇O₂)₂(C₈H₉N₃)(H₂O)]·C₂H₅OH | Triclinic | P-1 | a = 9.2520 Å, b = 18.0673 Å, c = 18.2750 Å, α = 62.433°, β = 89.658°, γ = 89.049° | 2701.1 | journalsnuu.uzacs.org |

Biological Activities and Medicinal Chemistry Research

Antimicrobial and Antiparasitic Activities

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli)

The antibacterial potential of 2-amino-1-methylbenzimidazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can exhibit significant inhibitory activity. For instance, certain N-substituted derivatives have been tested against strains like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. frontiersin.org

In one study, Schiff bases derived from this compound were synthesized and evaluated. arabjchem.org One such derivative, N-[(2-Chlorophenyl) methylidene]-1-methyl-1H-benzimidazol-2-amine, along with its corresponding azetidin-2-one (B1220530) product, showed notable antibacterial activity. arabjchem.org Similarly, research on metal complexes has indicated that coordinating Schiff bases derived from 2-amino methyl benzimidazole (B57391) with metals like copper (II) and nickel (II) can enhance antibacterial activity against species such as S. aureus, E. coli, and P. aeruginosa when compared to the uncoordinated Schiff bases. researchgate.net

Another area of investigation involves Mannich bases of 2-substituted benzimidazoles. While some 2-(thioalkyl)-1H-methylbenzimidazole derivatives showed activity against clinical strains of E. coli and S. aureus, the introduction of a methyl-piperidinyl group at the 1-position significantly improved antibacterial action against environmental strains of E. coli. scirp.org Quantitative structure-activity relationship (QSAR) studies have also been applied to benzimidazole derivatives to model and predict their antibacterial activity against P. aeruginosa, indicating a systematic approach to optimizing their efficacy. nih.gov

| Derivative Type | Bacterial Strain | Activity/Observation | Reference |

|---|---|---|---|

| Azetidin-2-one derivatives | S. aureus, P. aeruginosa | Good antibacterial activity exhibited by compounds 5a, 5b, 5g. | arabjchem.org |

| Metal complexes of Schiff bases | S. aureus, E. coli, P. aeruginosa | Enhanced antibacterial activity compared to uncoordinated Schiff bases. | researchgate.net |

| Mannich bases | E. coli, S. aureus | Introduction of methyl-piperidinyl group improved activity against E. coli. | scirp.org |

| Amino alcohol derivatives | S. aureus, E. coli | Compounds showed moderate to good activity compared to Ciprofloxacin. | jocpr.cominnovareacademics.in |

Antifungal and Antitubercular Potentials

The benzimidazole scaffold is well-established in the development of antifungal and antitubercular agents. nih.govinnovareacademics.in Derivatives of this compound have contributed to this field. Research into amino alcohol derivatives of 2-methyl benzimidazole, synthesized through epoxide ring opening, has yielded compounds with moderate to good activity against Staphylococcus aureus and Escherichia coli. researchgate.net More significantly, some of these derivatives, specifically compounds 4c and 4o in one study, demonstrated moderate antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain. researchgate.net

Further studies have synthesized various benzimidazole derivatives and tested them for a range of microbial inhibitions. Azetidine-2-one derivatives of 1H-benzimidazole have been noted for their potential anti-tubercular and anti-fungal activities. arabjchem.org The anthelmintic drug class of 2-alkoxycarbonyl aminobenzimidazoles also finds application as fungicides. longdom.org The collective findings suggest that modifications to the this compound structure can lead to potent agents against fungal and mycobacterial pathogens. researchgate.netinnovareacademics.in

| Derivative Type | Target Organism | Activity/Observation | Reference |

|---|---|---|---|

| Amino alcohol derivatives | Mycobacterium tuberculosis H37Rv | Compounds 4c and 4o showed moderate antimycobacterial activity. | researchgate.net |

| Azetidine-2-one derivatives | Fungi and Mycobacteria | Recognized for potential antifungal and anti-tubercular activity. | arabjchem.org |

| 2-alkoxycarbonyl aminobenzimidazoles | Fungi | Finds application as fungicides. | longdom.org |

Antiparasitic Applications (e.g., Anthelmintic properties)

Benzimidazole compounds, as a class, are renowned for their broad-spectrum anthelmintic activity, widely used in both human and veterinary medicine to treat various parasitic infections. nih.gov Derivatives such as albendazole (B1665689) and fenbendazole (B1672488) are prominent examples. nih.gov The 2-aminobenzimidazole (B67599) core is a key structural element in the synthesis of potential anthelmintic agents. researchgate.netcore.ac.uk Research has specifically pointed to 2-alkoxycarbonyl aminobenzimidazole compounds as effective anthelmintic agents. longdom.org The mechanism often involves inhibiting tubulin polymerization in parasites. mdpi.com While direct studies focusing solely on this compound's anthelmintic properties are specific, its role as a precursor and structural analog within this highly active class of antiparasitic drugs is well-recognized. researchgate.netcore.ac.uk

Antiproliferative and Anticancer Research

The structural resemblance of the benzimidazole ring to purine (B94841) nucleosides makes it a valuable scaffold for designing anticancer agents. chemrevlett.comresearchgate.net These derivatives can interact with various targets involved in cancer progression, including DNA, crucial enzymes, and signaling proteins like receptor tyrosine kinases. researchgate.net

Inhibition of Human Cancer Cell Lines (e.g., HCT116, H460, T47D, A549)

Derivatives of this compound have shown promising antiproliferative activity against a panel of human cancer cell lines. In one study, newly designed 2-(aminomethyl)benzimidazole derivatives were evaluated for their cytotoxic effects. chemrevlett.comresearchgate.net Several of these synthesized compounds were active against the T47D breast cancer cell line, with some showing higher cytotoxicity than the reference drug gefitinib (B1684475). chemrevlett.comresearchgate.net However, the A549 lung cancer cell line demonstrated high resistance to these specific compounds. chemrevlett.comresearchgate.net Interestingly, the compounds were found to be inactive against normal Vero cells, suggesting a degree of selectivity for cancer cells. researchgate.net

Other research has explored different modifications. Benzimidazole-derived Schiff bases have been tested for their antiproliferative effects, with some exerting activity on HCT-116 colorectal carcinoma and NCI-H460 lung carcinoma cell lines, although often at higher concentrations. nih.gov Hybrid molecules incorporating the benzimidazole structure have also been investigated. For instance, benzimidazole-thiazolidinone hybrids showed potent activity against A549 lung cancer cells and were more effective than the standard drug 5-fluorouracil. nih.gov Similarly, benzimidazoles linked to pyrazoles exhibited IC50 values in the low micromolar range against A549 cells. nih.gov

| Derivative Type | Cell Line | Activity/Observation | Reference |

|---|---|---|---|

| 2-(aminomethyl)benzimidazole derivatives | T47D (Breast) | Active, some more potent than gefitinib. | chemrevlett.comresearchgate.net |

| 2-(aminomethyl)benzimidazole derivatives | A549 (Lung) | Highly resistant to the tested compounds. | chemrevlett.comresearchgate.net |

| Benzimidazole-derived Schiff bases | HCT-116 (Colorectal) | Antiproliferative activity observed. | nih.gov |

| Benzimidazole-derived Schiff bases | NCI-H460 (Lung) | Antiproliferative activity observed. | nih.gov |

| Benzimidazole-thiazolidinone hybrid | A549 (Lung) | IC50 of 11.46 μM, more potent than 5-FU. | nih.gov |

| Benzimidazole-pyrazole hybrid | A549 (Lung) | IC50 of 11.9 µM. | nih.gov |

Targeting Receptor Tyrosine Kinases (RTKs) as Anticancer Agents

Receptor Tyrosine Kinases (RTKs) are crucial mediators of cell signaling pathways that regulate cell growth, differentiation, and survival. chemrevlett.com Their overexpression is a hallmark of many aggressive cancers, making them prime targets for cancer therapy. chemrevlett.comresearchgate.net The benzimidazole nucleus is a key component in many clinically approved tyrosine kinase inhibitors (TKIs). chemrevlett.com

Researchers have designed and synthesized 2-(aminomethyl)benzimidazole derivatives specifically as potential RTK inhibitors. chemrevlett.comresearchgate.net The design of these molecules often incorporates a core scaffold, like 2-aminomethyl benzimidazole, which provides essential hydrogen bonding with the hinge region in the ATP-binding site of the kinase. chemrevlett.com Docking studies have supported the hypothesis that the cytotoxic activity of these compounds correlates with their ability to act as RTK inhibitors. chemrevlett.comresearchgate.net Some designs aim for dual inhibition of kinases like EGFR and HER2, which can be a strategy to overcome drug resistance. researchgate.net The development of benzimidazole derivatives as multi-target kinase inhibitors, affecting RTKs like EGFR, VEGFR-2, and PDGFR, represents a significant direction in modern anticancer drug discovery. nih.gov

Structure-Activity Relationships (SAR) in Cytotoxic Derivatives

The development of cytotoxic derivatives of this compound has been a significant area of research in medicinal chemistry. The benzimidazole scaffold, being an isostere of purine nucleosides, serves as a crucial nucleus for designing novel anticancer agents. chemrevlett.comchemrevlett.com Structure-activity relationship (SAR) studies have been instrumental in identifying key structural modifications that enhance the cytotoxic potential of these compounds.

In a study focused on new 2-(aminomethyl)benzimidazole derivatives as potential tyrosine kinase inhibitors, several compounds demonstrated significant cytotoxic activity against the T47D breast cancer cell line. chemrevlett.comchemrevlett.com Notably, compounds designated as 4g and 2g exhibited higher cytotoxicity than the reference drug, gefitinib. chemrevlett.comchemrevlett.com The design of these derivatives included modifications to the core scaffold, the inclusion of various solvent-accessible parts, and the extension of a hydrophobic benzyloxy group with different aromatic substitutions. chemrevlett.com Interestingly, these synthesized compounds were found to be inactive against normal Vero cells, suggesting a degree of selectivity towards cancer cells. chemrevlett.comchemrevlett.com

A separate study on N-substituted benzimidazole derived carboxamides revealed that the nature and position of substituents on the benzimidazole core and the N-atom side chain significantly influence cytotoxic activity. nih.gov For instance, the trimethoxy-substituted derivative 43 and the unsubstituted compound 40 , both featuring an isobutyl side chain at the N1 position, displayed potent activity against HCT116 and H460 cancer cell lines. nih.gov Specifically, they showed IC₅₀ values of approximately 0.6 µM against HCT116 cells and 2.5 µM and 0.4 µM, respectively, against H460 cells, while being less cytotoxic to non-tumor cells. nih.gov

Further research into pentacyclic benzimidazole derivatives highlighted the importance of the nitrogen atom's position within the quinoline (B57606) moiety and the nature and location of the side chain on the pentacyclic framework for biological activity. nih.gov Derivatives with amino side chains at position 2 of tetracyclic benzimidazoles have shown superior activity. nih.gov

The SAR of 2-amino-1-isopropylsulfonyl 6-substituted benzimidazoles as TNF-α and p38α MAP kinase inhibitors has also been explored. nih.gov It was found that a 2,6-dichloro or difluoro phenyl moiety at the 2-position of the imidazole (B134444) ring (substituted at C6 of the benzimidazole) enhanced the inhibition of both TNF-α and p38α MAP kinase activity. nih.gov

Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 4g | T47D (Breast Cancer) | 18.05 | uobaghdad.edu.iq |

| 2g | T47D (Breast Cancer) | 18.9 | uobaghdad.edu.iq |

| Gefitinib (control) | T47D (Breast Cancer) | 22.05 | uobaghdad.edu.iq |

| 4f | A549 (Lung Cancer) | 166.1 | uobaghdad.edu.iq |

| 43 | HCT116 (Colon Cancer) | ~0.6 | nih.gov |

| 40 | HCT116 (Colon Cancer) | ~0.6 | nih.gov |

| 43 | H460 (Lung Cancer) | 2.5 | nih.gov |

| 40 | H460 (Lung Cancer) | 0.4 | nih.gov |

Investigation of Molecular Mechanisms in Cellular Systems (e.g., DNA/RNA Binding Properties)

Due to their structural similarity to naturally occurring purines, benzimidazole derivatives, including those of this compound, are known to interact with nucleic acids, which is a potential mechanism for their biological activity. nih.gov The planar and highly conjugated nature of cyclic benzimidazoles lends them excellent spectroscopic properties that can be exploited in medicinal chemistry. nih.gov

Research on newly designed pentacyclic benzimidazole derivatives with amino or amido side chains has shed light on their direct interactions with DNA and RNA. nih.gov Fluorescence and circular dichroism spectroscopy, along with thermal melting assays, have indicated a mixed binding mode for these compounds. nih.gov This includes both intercalation between the base pairs of the nucleic acid and the binding of aggregated compounds along the polynucleotide backbone. nih.gov

Benzimidazo[1,2-a]quinolines and their heteroaromatic counterparts, particularly those with positively charged amidino substituents, have demonstrated the ability to intercalate into double-stranded DNA and RNA. nih.gov This interaction is a key aspect of their mechanism of action. Furthermore, studies on N-substituted benzimidazole acrylonitriles have shown their role as in vitro tubulin polymerization inhibitors, another important mechanism of anticancer activity. nih.gov

The molecular hybridization approach, which combines multiple pharmacophores into a single molecule, has been employed in the design of anticancer drugs to potentially overcome drug resistance and reduce side effects. nih.gov Self-assembled molecular complexes of 1,10-phenanthroline (B135089) and 2-aminobenzimidazoles have been investigated as promising DNA-binding anticancer agents. nih.gov In vitro cytotoxicity analysis and spectrophotometric studies in the presence of calf thymus DNA (ct-DNA) have supported the DNA-binding potential of these complexes. nih.gov

Overcoming Multi-Drug Resistance Mechanisms in Cancer Therapy

Multi-drug resistance (MDR) is a significant hurdle in cancer treatment, necessitating the discovery of new therapeutic agents that can circumvent these resistance mechanisms. chemrevlett.com The benzimidazole scaffold has been a focus in the development of such agents. chemrevlett.comresearchgate.net

One of the key strategies involves designing derivatives that can overcome resistance to existing drugs. chemrevlett.com For instance, the design of new 2-(aminomethyl)benzimidazole derivatives as tyrosine kinase inhibitors (TKIs) aims to address the resistance that develops to current TKI therapies. chemrevlett.com Receptor tyrosine kinases (RTKs) are often overexpressed in aggressive cancers, making them important therapeutic targets. chemrevlett.comchemrevlett.com However, various molecular mechanisms can lead to resistance. chemrevlett.com The development of novel derivatives of existing drugs is a strategy to overcome these issues. chemrevlett.com

In a study on 2-(aminomethyl)benzimidazole derivatives, it was observed that while most synthesized compounds were active against the T47D breast cancer cell line, the A549 lung cancer cell line showed high resistance to all compounds, including the reference drug gefitinib. chemrevlett.com This highlights the ongoing challenge of overcoming resistance in certain cancer types. However, the fact that some of the new derivatives showed higher cytotoxicity than gefitinib in the T47D cell line suggests their potential in overcoming certain resistance patterns. chemrevlett.comchemrevlett.com

The molecular hybridization approach is another promising strategy to tackle MDR. nih.gov By creating new molecules with multiple pharmacophores, each with a distinct mode of action, it is possible to develop drugs that are less susceptible to resistance mechanisms. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Inhibition of p38α Mitogen-Activated Protein Kinase (MAPK)

The p38α mitogen-activated protein kinase (MAPK) pathway plays a crucial role in the inflammatory response by inducing the production of proinflammatory cytokines and enzymes. researchgate.net This makes p38α MAPK a significant therapeutic target for inflammatory diseases. researchgate.net Several 2-aminobenzimidazole derivatives have been identified as potent inhibitors of this kinase. nih.govresearchgate.net

SAR studies have provided insights into the structural requirements for p38α MAPK inhibition. For N-sulfonyl group-incorporated 2-aminobenzimidazoles, a piperid-4-yl group at the R3 position was found to confer the highest efficacy and selectivity. nih.gov A 2,4-difluoro substitution at the R2 position resulted in better inhibition than a mono-fluoro substitution. nih.gov Furthermore, an optimal steric bulk with three carbons at the R1 position was favorable for p38α MAPK inhibition, while bulkier groups led to a decrease in activity. nih.gov

In another series of 2-amino-1-isopropylsulfonyl 6-substituted benzimidazoles, a 2,6-dichloro or difluoro phenyl moiety at the 2-position of the imidazole (substituted at C6 of the benzimidazole) enhanced the inhibitory activity against both TNF-α and p38α MAP kinase. nih.gov

Antiallergic Properties of Derivatives

The benzimidazole nucleus is a key pharmacophore that has been explored for its antiallergic properties. nih.gov Research has been conducted to synthesize and evaluate benzimidazole derivatives for their potential in treating allergic conditions. While specific studies focusing solely on the antiallergic properties of this compound derivatives are limited in the provided context, the broader class of benzimidazoles has shown promise in this area. nih.gov

Antioxidant Activity and Reactive Oxygen Species Scavenging

Derivatives of this compound have been investigated for their antioxidant properties and their ability to scavenge reactive oxygen species (ROS) and reactive carbonyls. nih.govnih.gov

A study on N-substituted benzimidazole derived carboxamides demonstrated that some derivatives possess pronounced antioxidative activity. nih.gov The unsubstituted compound 28 and the dimethoxy-substituted derivative 34 showed significant activity. nih.gov

The carbonyl-scavenging ability of this compound (AMBI) has been specifically investigated. nih.gov AMBI was found to react with various lipid-derived reactive carbonyls, including 2-alkenals, 2,4-alkadienals, 4-oxo-2-alkenals, 4,5-epoxy-2-alkenals, and 4-hydroxy-2-nonenal, to form fluorescent adducts. nih.gov The formation of these adducts leads to the elimination of AMBI, suggesting that it can be used to modify the carbonyl content in certain systems. nih.gov

Furthermore, a study on arylated benzimidazoles showed that these compounds exhibit significant 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging potentials. acs.org The IC₅₀ values for ABTS radical scavenging ranged from 1.37 ± 0.21 to 4.00 ± 0.10 μM, and for DPPH radical scavenging, the values were between 1.36 ± 0.09 and 3.60 ± 0.20 μM. acs.org

Antioxidant Activity of Benzimidazole Derivatives

| Compound | Assay | IC₅₀ (µM) | Reference |

| Arylated Benzimidazoles (Range) | ABTS Radical Scavenging | 1.37 ± 0.21 to 4.00 ± 0.10 | acs.org |

| Arylated Benzimidazoles (Range) | DPPH Radical Scavenging | 1.36 ± 0.09 to 3.60 ± 0.20 | acs.org |

| Ascorbic Acid (Standard) | ABTS Radical Scavenging | 0.72 ± 0.21 | acs.org |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 0.73 ± 0.05 | acs.org |

Antiviral Activity, including against Hepatitis C Virus (HCV)

The benzimidazole scaffold, particularly derivatives of 2-aminobenzimidazole, has attracted significant interest in antiviral research. nih.govscispace.com Studies have specifically highlighted its potential against the Hepatitis C virus (HCV). nih.govscispace.comsrce.hr The antiviral properties of these compounds are often attributed to the benzimidazole moiety itself. researchgate.net

Research into N1-aryl-substituted 2-aminobenzimidazoles has identified them as ligands for the subdomain IIa RNA of the HCV internal ribosome entry site (IRES). nih.gov The IRES is a highly conserved element in the viral genome essential for initiating protein synthesis, making it a key target for antiviral therapy. nih.gov These 2-aminobenzimidazole compounds are thought to inhibit IRES function by stabilizing an extended conformation of the IIa RNA, which blocks the translation initiation process. nih.gov A Förster resonance energy transfer (FRET) assay was used to establish structure-binding relationships, showing that while N1-aryl-substituted derivatives could bind the RNA target, their affinity was generally lower than previously studied tricyclic benzimidazoles. nih.gov For instance, acylation of the 2-amino group typically abolished binding, though some exceptions were noted. nih.gov

Beyond HCV, derivatives of this compound have demonstrated activity against other viruses. Substituted 2-aminobenzimidazoles, including methyl-substituted variants, were found to inhibit Zika virus replication in Huh-7 cells. nih.gov Furthermore, studies on 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles revealed potent activity against Respiratory Syncytial Virus (RSV) and moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2). researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies in Rational Drug Design

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental tools in the rational design of new bioactive molecules, including derivatives of this compound. scispace.commdpi.com This analytical method attempts to correlate the structural or physicochemical properties of compounds with their biological activities. scispace.comsemanticscholar.org The primary goal of QSAR is to develop mathematical models that can predict the activity of novel chemical compounds without the necessity of their synthesis and testing, thereby streamlining the drug discovery process. mdpi.comsemanticscholar.org

In the context of 2-aminobenzimidazole derivatives, QSAR analyses have been employed to understand the molecular features that govern their biological effects. mdpi.com These studies involve collecting data, selecting relevant molecular descriptors (such as physicochemical, steric, electronic, and structural parameters), developing a correlation model, and evaluating the model's predictive power. nih.govsemanticscholar.org Multiple linear regression (MLR) is a common procedure used to model these relationships, and the resulting models are validated using techniques like the leave-one-out (LOO) method. nih.govsemanticscholar.org

For example, a QSAR study on a series of 2-amino and 2-methylbenzimidazole (B154957) derivatives tested against Pseudomonas aeruginosa found that the 2-aminobenzimidazole derivatives were generally more active. mdpi.com The analysis successfully developed predictive mathematical models for the antibacterial activity of this class of compounds. mdpi.com Such models provide insights into the mechanism of drug-receptor interactions and help identify which structural modifications are likely to enhance bioactivity. semanticscholar.org The statistical quality of these models is often assessed by parameters like the correlation coefficient (r), standard deviation (s), and the F-value. nih.gov

General Pharmacological Applications and Role in Chemotherapeutic Agent Development

The 2-aminobenzimidazole core is a recognized structural component in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide array of compounds with significant therapeutic potential. core.ac.ukresearchgate.net Its polyfunctionality, stemming from the cyclic guanidine (B92328) residue, makes it a valuable building block for developing new chemotherapeutic agents. core.ac.ukresearchgate.net The benzimidazole nucleus is an essential feature of many clinically used drugs, and its derivatives have been investigated for a broad spectrum of pharmacological effects. nih.govnih.gov

Derivatives of 2-aminobenzimidazole have demonstrated a wide range of biological activities, including antimicrobial, antiparasitic, antifungal, antitubercular, and antioxidant properties. nih.govscispace.com The ability to easily modify the substituents around the benzimidazole core has led to the development of drugs across various therapeutic classes. nih.gov For instance, the benzimidazole scaffold is present in anthelmintics like albendazole and mebendazole, and the antiviral agent enviradine. nih.gov

In the development of chemotherapeutic agents, 2-aminobenzimidazoles are used as synthons to prepare more complex substituted benzimidazoles and fused heterocyclic systems. core.ac.uk For example, a Schiff base derived from an N-substituted benzimidazole, Schiff base 40, exhibited strong antiproliferative activity against several human cancer cell lines, with the most potent effect observed against acute myeloid leukemia. nih.gov This highlights the role of the 2-aminobenzimidazole structure as a platform for discovering and developing novel agents for chemotherapy. nih.govcore.ac.uk

Applications in Catalysis and Advanced Materials

Role as Ligands in Homogeneous and Heterogeneous Catalytic Systems

The benzimidazole (B57391) scaffold is a prominent feature in the design of ligands for a variety of catalytic applications, owing to its strong σ-donating properties and the stability it imparts to metal complexes. While direct and extensive research on the catalytic applications of 2-Amino-1-methylbenzimidazole as a standalone ligand is still emerging, the broader family of benzimidazole derivatives, including N-heterocyclic carbenes (NHCs) and Schiff bases derived from it, has demonstrated significant catalytic activity.

Homogeneous Catalysis:

Metal complexes of benzimidazole-based ligands are effective in a range of homogeneous catalytic reactions. Palladium-NHC complexes derived from benzimidazolium salts have shown high efficiency in C-C and C-N cross-coupling reactions, such as the Suzuki and Heck reactions. arabjchem.org For instance, palladium(II) carbene complexes of N¹-oligoether-substituted (5,6-dimethyl)benzimidazole-2-ylidenes have been utilized as catalysts in the Heck coupling reaction in water. arabjchem.org Similarly, catalyst systems using a simple palladium source like PdCl₂ with N,N'-dibenzylbenzimidazolium chloride have proven highly active for the Suzuki coupling of aryl chlorides with phenylboronic acid. arabjchem.org

Rhodium(I)-NHC complexes bearing substituted benzimidazole moieties are active catalysts for the transfer hydrogenation of ketones. arabjchem.org For example, complexes with a pentamethylbenzyl substituent on the N³ atom of benzimidazole have demonstrated good activity in the transfer hydrogenation of acetophenone. arabjchem.org Ruthenium complexes with N¹-alkylated benzimidazole ligands have also been synthesized and characterized for their potential in hydrogenation reactions. arabjchem.org